molecular formula C8H8BrN3 B2576810 1-[(1S)-1-azidoethyl]-2-bromobenzene CAS No. 943779-19-9

1-[(1S)-1-azidoethyl]-2-bromobenzene

Cat. No.: B2576810
CAS No.: 943779-19-9
M. Wt: 226.077
InChI Key: XJTIOQFWXMGIEI-LURJTMIESA-N
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Description

Contextualization of Chiral Azido-Bromoaryl Compounds in Organic Synthesis

Chiral molecules containing both an azide (B81097) and a bromoaryl moiety are highly valued in organic synthesis. The azide group is a versatile functional group, serving as a precursor to amines via reduction or participating in powerful cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". nih.gov This allows for the efficient formation of stable triazole rings, which are useful linkers in medicinal chemistry and materials science.

The bromoaryl component provides a robust handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. It is a classic substrate for transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. The presence of the bromine atom on the aromatic ring allows for the strategic introduction of alkyl, aryl, alkynyl, or amino groups.

When these two functionalities are combined in a single chiral molecule, it creates a powerful platform for asymmetric synthesis. The inherent chirality of the molecule can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure complex target molecules. rsc.org

Importance of Stereochemistry in Synthetic Chemistry and Material Science

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a fundamental concept that dictates the properties and function of chemical compounds. elsevierpure.com In synthetic chemistry, controlling the stereochemical outcome of a reaction is crucial, particularly in the pharmaceutical industry. Many drugs are chiral, and often only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.govnih.gov Therefore, the ability to synthesize a specific stereoisomer is a primary goal of modern drug discovery and development.

Beyond pharmaceuticals, stereochemistry is vital in material science. The spatial arrangement of monomer units within a polymer, for instance, influences its macroscopic properties such as strength, thermal stability, and optical activity. The development of materials with tailored properties often relies on precise control over the stereochemistry of the constituent molecules. rsc.org

Overview of 1-[(1S)-1-azidoethyl]-2-bromobenzene as a Multifunctional Synthon

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound is an exemplary multifunctional synthon because it possesses three distinct points of reactivity that can be addressed selectively.

The Azide Group : This group is a cornerstone of its functionality. It can be readily reduced to a primary amine, yielding the chiral (S)-1-(2-bromophenyl)ethanamine, a valuable intermediate for further elaboration. Alternatively, it can undergo [3+2] cycloaddition with alkynes to form chiral triazoles or participate in the Staudinger reaction to form iminophosphoranes, which can be hydrolyzed to amines or used in aza-Wittig reactions. mdpi.com

The Aryl Bromide : The bromine atom on the benzene (B151609) ring is a key site for modification of the aromatic core. It enables a host of palladium-catalyzed cross-coupling reactions, allowing for the attachment of various substituents. Furthermore, it can be converted into an organometallic species, such as a Grignard reagent or an organolithium compound, by treatment with magnesium or an alkyllithium reagent. This transformation inverts its reactivity, turning the aromatic ring into a potent nucleophile.

The (S)-Stereocenter : The fixed (S)-configuration at the benzylic position is arguably the most critical feature of this synthon. It allows for the transfer of chirality into new, more complex molecules. Any synthetic transformation that creates a new stereocenter can be influenced by this existing chiral information, potentially leading to high diastereoselectivity.

The strategic combination of these three features in this compound makes it a powerful tool for the divergent synthesis of a wide range of complex, enantioenriched molecules from a single starting material.

Table 2: Potential Synthetic Transformations of this compound

Reactive Site Reaction Type Potential Product
Azide Group Reduction (e.g., with H₂, Pd/C) Chiral Primary Amine
[3+2] Cycloaddition (with alkyne) Chiral 1,2,3-Triazole
Staudinger Reaction (with PPh₃) Chiral Amine or Iminophosphorane
Aryl Bromide Suzuki Coupling (with boronic acid) Chiral Biaryl Compound
Sonogashira Coupling (with alkyne) Chiral Arylalkyne
Buchwald-Hartwig Amination Chiral Diarylamine
Grignard Formation (with Mg) Chiral Arylmagnesium Halide
Combined Intramolecular Cyclization Fused Heterocyclic Systems

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1S)-1-azidoethyl]-2-bromobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTIOQFWXMGIEI-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1s 1 Azidoethyl 2 Bromobenzene

Strategies for the Stereoselective Introduction of the Azidoethyl Moiety

Achieving the desired (S)-configuration at the stereocenter is a critical challenge in the synthesis of 1-[(1S)-1-azidoethyl]-2-bromobenzene. Methodologies to control this stereochemistry include the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic approaches.

Application of Chiral Auxiliaries in Ethyl Azide (B81097) Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy offers a reliable way to introduce chirality. scielo.org.mx

In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule. For instance, a chiral oxazolidinone can be acylated with a derivative of 2-bromophenylacetic acid. researchgate.net The resulting chiral imide can then undergo a diastereoselective alkylation or aldol (B89426) reaction to introduce the ethyl group with a specific stereochemistry. researchgate.net Subsequent conversion of a hydroxyl group to an azide, followed by cleavage of the auxiliary, would yield the target compound. Evans' oxazolidinones are a widely used class of chiral auxiliaries that have proven effective in a variety of asymmetric transformations, including aldol reactions that can establish two contiguous stereocenters. researchgate.netnih.gov

Chiral Auxiliary TypeKey FeaturesApplication Example
OxazolidinonesCommercially available, high diastereoselectivity in alkylation and aldol reactions. wikipedia.orgresearchgate.netAsymmetric aldol reaction of a chiral imide to introduce the ethyl group. nih.gov
CamphorsultamEffective in various asymmetric reactions. wikipedia.orgDiastereoselective synthesis of precursors to chiral amines.
PseudoephedrineCan be used to direct the alkylation of enolates. wikipedia.orgStereoselective introduction of the ethyl group onto the aromatic precursor.

Asymmetric Catalysis for Enantiocontrol in this compound Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.govrsc.org This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Chiral Brønsted acids and transition metal complexes are common catalysts for such transformations. nih.govnih.gov

For the synthesis of this compound, an asymmetric catalytic approach could involve the enantioselective reduction of a 2-bromoacetophenone (B140003) derivative to the corresponding chiral alcohol. This alcohol can then be converted to the azide. Another potential route is the catalytic asymmetric alkylation of an appropriate precursor. researchgate.net The development of catalysts that can effectively control the stereochemistry of reactions involving substrates with ortho-bromo substituents is an active area of research.

Chemoenzymatic Approaches for Precursor Derivatization from Bromobenzene (B47551)

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. rug.nl Enzymes, such as lipases, can be used for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure intermediates. nih.govresearchgate.net

A chemoenzymatic strategy for this compound could begin with the synthesis of racemic 1-(2-bromophenyl)ethanol. This racemic alcohol could then be subjected to a lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess. nih.gov The resolved (S)-1-(2-bromophenyl)ethanol can then be converted to the target azide, for instance, through a Mitsunobu reaction with an azide source or by conversion to a leaving group followed by nucleophilic substitution with azide. masterorganicchemistry.com

Installation of the Azide Functionality

Once the chiral ethyl group is in place on the 2-bromobenzene core, the final key step is the introduction of the azide group. This is typically achieved through nucleophilic substitution or diazotization-based methods.

Nucleophilic Azidation Reactions on Brominated Precursors

Nucleophilic substitution is a common method for introducing an azide group. bloomtechz.comnih.gov The azide ion (N₃⁻) is an excellent nucleophile and can displace a suitable leaving group, such as a halide or a sulfonate ester, from the precursor molecule. masterorganicchemistry.com

In the synthesis of this compound, a common precursor would be (1S)-1-(2-bromophenyl)ethanol. This alcohol can be converted into a better leaving group, for example, by tosylation or mesylation, to facilitate the SN2 reaction with an azide salt like sodium azide (NaN₃). bloomtechz.comnih.gov This reaction proceeds with inversion of stereochemistry, so starting with the (1R)-alcohol would be necessary to obtain the (1S)-azide. Alternatively, a Mitsunobu reaction can be employed to directly convert the alcohol to the azide with inversion of configuration. masterorganicchemistry.com

Another approach involves the direct nucleophilic substitution of a benzylic bromide. nih.gov For example, 1-bromo-2-(1-bromoethyl)benzene (B1280084) could react with sodium azide to yield the desired product. nih.gov

PrecursorReagentsKey Features
(1R)-1-(2-bromophenyl)ethanol1. TsCl, pyridine; 2. NaN₃Two-step process with inversion of stereochemistry.
(1R)-1-(2-bromophenyl)ethanolPPh₃, DIAD, HN₃ (or DPPA)Mitsunobu reaction, one-pot, inversion of stereochemistry. nih.gov
1-Bromo-2-(1-bromoethyl)benzeneNaN₃Direct displacement of the benzylic bromide. nih.gov

Diazotization-Based Azide Formation for Aromatic Systems

Diazotization reactions are primarily used to convert primary aromatic amines into diazonium salts, which are versatile intermediates that can be transformed into a wide variety of functional groups, including azides. organic-chemistry.orgnih.gov This method involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the diazonium salt. organic-chemistry.org Subsequent reaction with sodium azide introduces the azide functionality. nih.gov

While this method is highly effective for introducing an azide group directly onto an aromatic ring, it is less direct for the synthesis of this compound, where the azide is on an ethyl side chain. A potential, albeit more complex, route could involve the synthesis of a precursor with an amino group on the ethyl side chain, such as 1-(2-bromophenyl)ethanamine. However, the diazotization of primary aliphatic amines is often problematic as the resulting diazonium salts are unstable and can lead to a mixture of products from substitution, elimination, and rearrangement reactions. organic-chemistry.org Therefore, for the specific target compound, nucleophilic substitution methods are generally more reliable and stereocontrolled.

Bromination Strategies for the Aryl Ring of Azidoethyl Intermediates

The introduction of a bromine atom onto the aryl ring of azidoethyl intermediates is a critical step in the synthesis of this compound. The position of the bromine atom is directed by the activating or deactivating nature of the substituents already present on the benzene (B151609) ring.

One common strategy involves electrophilic aromatic substitution. In this type of reaction, a bromine source, often molecular bromine (Br₂), reacts with the aromatic ring in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, making it a stronger electrophile. youtube.comkhanacademy.org For azidoethyl-substituted benzenes, the ethyl group is an ortho, para-director. Therefore, bromination will primarily occur at the positions ortho and para to the ethyl group. To achieve the desired 2-bromo substitution, the starting material would ideally have the azidoethyl group at position 1.

Another approach is the Sandmeyer-type reaction, which is particularly useful when direct bromination is not feasible or yields a mixture of isomers. mdpi.com This method involves the diazotization of an amino group on the aromatic ring, followed by displacement with a bromide ion, typically from a copper(I) bromide salt. This allows for regiospecific introduction of the bromine atom.

Side-chain bromination of alkylbenzenes can also be a relevant consideration, although the primary focus here is on aryl ring bromination. Reagents like N-bromosuccinimide (NBS) are commonly used for benzylic bromination under radical conditions, which involves the substitution of a hydrogen atom on the carbon adjacent to the aromatic ring. google.comlibretexts.org However, for the synthesis of this compound, direct bromination of the aromatic ring is the more direct pathway.

Multi-Step Synthetic Routes to this compound

The synthesis of this compound is typically achieved through multi-step sequences that can be categorized as either linear or convergent.

Linear Synthesis from Commercial Bromobenzene Derivatives

A linear synthesis involves a sequential modification of a starting material. A plausible route starting from a commercially available bromobenzene derivative could involve the following key transformations:

Acylation: A Friedel-Crafts acylation of bromobenzene can introduce an acetyl group, forming 2-bromoacetophenone.

Reduction: The ketone is then reduced to a secondary alcohol, 1-(2-bromophenyl)ethanol. Chiral reducing agents can be employed to favor the formation of the (S)-enantiomer.

Azidation: The hydroxyl group of the alcohol is then converted to an azide. This can be achieved through a variety of methods, such as the Mitsunobu reaction with hydrazoic acid or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium azide.

This multi-step approach allows for the controlled introduction of the necessary functional groups to build the target molecule. libretexts.orgbeilstein-journals.org

Convergent Synthetic Approaches to the Target Compound

Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then combined in the final steps. This approach can be more efficient for complex molecules. For this compound, a convergent strategy might involve:

Fragment 1: Preparation of a chiral azidoethylating agent.

Fragment 2: Preparation of a 2-bromophenyl organometallic reagent, such as a Grignard or organolithium species.

Kinetic Resolution Techniques for Enantiomeric Enrichment of this compound

Kinetic resolution is a powerful method for separating enantiomers of a racemic mixture. nih.gov This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For a racemic mixture of 1-(1-azidoethyl)-2-bromobenzene, an enzymatic resolution could be employed.

Lipases are commonly used enzymes for the kinetic resolution of alcohols and their derivatives through enantioselective acylation or deacylation. nih.govresearchgate.net In a typical process, the racemic azido (B1232118) alcohol precursor, (±)-1-(2-bromophenyl)ethanol, could be subjected to acylation using a lipase (B570770) and an acyl donor. The enzyme will preferentially acylate one enantiomer, for instance, the (R)-enantiomer, leaving the unreacted (S)-enantiomer in high enantiomeric excess. The resulting ester and the unreacted alcohol can then be separated. The enriched (S)-alcohol can then be converted to the desired (S)-azide.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is the ratio of the rate constants for the reaction of the two enantiomers. researchgate.net High E values indicate good separation.

Technique Description Key Reagents/Catalysts
Enzymatic Resolution Utilizes the stereoselectivity of enzymes to differentiate between enantiomers.Lipases (e.g., from Pseudomonas sp.), acyl donors (e.g., vinyl acetate).
Chiral Acylating Agents Employs chiral reagents that react at different rates with the two enantiomers.Chiral hydroxamic acids, (S)-mandelic acid derivatives. nih.gov

Chemical Reactivity and Advanced Transformations of 1 1s 1 Azidoethyl 2 Bromobenzene

Azide (B81097) Reactivity: Cycloaddition Chemistry

The azide group is a versatile functional group known for its participation in various cycloaddition reactions, most notably in the formation of nitrogen-containing heterocycles. These reactions are prized for their high efficiency and selectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-[(1S)-1-azidoethyl]-2-bromobenzene

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its reliability, high yields, and stereospecificity. In this reaction, the azide moiety of This compound can react with terminal alkynes in the presence of a copper(I) catalyst to exclusively form 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions, often in aqueous solvents, and tolerates a wide variety of functional groups. The copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, activates the alkyne for the cycloaddition. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.

Typical Reaction Conditions for CuAAC:

Component Typical Reagents/Conditions
Azide This compound
Alkyne Various terminal alkynes
Catalyst CuSO₄/Sodium Ascorbate, Cu(I) salts (e.g., CuI, CuBr)
Ligand Tris(benzyltriazolylmethyl)amine (TBTA) (optional, to stabilize Cu(I))
Solvent t-BuOH/H₂O, DMSO, DMF

| Temperature | Room temperature |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclic Alkynes

For applications where the cytotoxicity of a copper catalyst is a concern, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a powerful alternative. This reaction leverages the high ring strain of cyclic alkynes, such as cyclooctynes, to achieve cycloaddition with azides without the need for a metal catalyst. The release of this ring strain provides the thermodynamic driving force for the reaction. When This compound is reacted with a strained cyclic alkyne, it forms a stable triazole adduct. The reaction rate can be tuned by modifying the structure of the cyclooctyne (B158145); for instance, the introduction of electron-withdrawing fluorine atoms can significantly increase the reaction speed.

Key Features of SPAAC:

Feature Description
Catalyst None required (metal-free)
Driving Force Release of ring strain in the cyclic alkyne
Reactants This compound and a strained alkyne (e.g., DIBO, DIFO)
Conditions Mild, often at ambient temperature

| Applications | Bioconjugation and materials science where metal toxicity is a concern |

Thermal Azide-Alkene Cycloaddition Pathways

The azide group can also undergo thermal cycloaddition with alkenes to form triazolines. This reaction, a classic Huisgen 1,3-dipolar cycloaddition, typically requires elevated temperatures to overcome the activation barrier. The reaction of This compound with an alkene would initially produce a Δ²-1,2,3-triazoline. These triazolines can be unstable and may subsequently lose dinitrogen to form aziridines or imines, depending on the substituents and reaction conditions. The use of deep eutectic solvents (DES) has been shown to be effective for promoting these reactions and can influence the product distribution.

Formation of 1,2,3-Triazoles and Tetrazoles from this compound

As detailed above, 1,2,3-triazoles are readily synthesized from This compound via cycloaddition reactions with alkynes. Both CuAAC and SPAAC are highly efficient methods for producing substituted 1,2,3-triazoles.

Furthermore, the azide functionality can be utilized in the synthesis of tetrazoles. A common method for tetrazole formation is the [3+2] cycloaddition of an azide with a nitrile. This reaction can be facilitated by a Lewis or Brønsted acid to activate the nitrile. While direct reaction of the azide within This compound is conceivable, tetrazoles are also frequently synthesized from organic azides and sources like sodium azide with nitriles, often under neutral conditions with microwave heating.

Bromine Reactivity: Cross-Coupling Reactions and Organometallic Transformations

The 2-bromobenzene moiety of the molecule serves as a handle for a variety of powerful carbon-carbon bond-forming reactions, particularly those catalyzed by palladium.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of the Bromobenzene (B47551) Moiety

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The aryl bromide of This compound is an excellent electrophilic partner for this transformation. The reaction requires a palladium catalyst, a base, and an organoboron species, such as a boronic acid or a boronic ester.

The catalytic cycle typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. This reaction is known for its mild conditions and tolerance of a broad range of functional groups, including the azide group present in the starting material, making it a powerful tool for molecular elaboration.

Generalized Suzuki-Miyaura Reaction Scheme:

Component Example Reagents
Aryl Halide This compound
Organoboron Reagent Phenylboronic acid, various aryl/vinyl boronic acids or esters
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine (B1218219) ligand
Base K₂CO₃, K₃PO₄, Cs₂CO₃

| Solvent | Dioxane, Toluene, DMF, often with water |

This reaction would allow for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 2-position of the benzene (B151609) ring, significantly increasing the molecular complexity and providing access to a vast library of novel compounds.

Other Organometallic Coupling Reactions (e.g., Gilman Reagents) with this compound

Beyond the more common palladium-catalyzed cross-coupling reactions, the bromine atom of this compound is a handle for various other organometallic transformations. A noteworthy class of such reactions involves the use of Gilman reagents, also known as lithium diorganocuprates (R₂CuLi). These reagents are particularly effective for forming carbon-carbon bonds through the Corey-House synthesis. wikipedia.orgchemistrytalk.org

In a typical Corey-House reaction, a Gilman reagent reacts with an organic halide to replace the halogen with one of the organic groups from the cuprate. byjus.com This reaction is compatible with a wide range of organic halides, including aryl bromides. wikipedia.orgchem-station.com The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would be expected to yield 1-[(1S)-1-azidoethyl]-2-methylbenzene, effectively replacing the bromine atom with a methyl group.

The general transformation can be represented as follows:

Reaction Scheme:

Interactive Data Table: Corey-House Reaction with this compound

Gilman Reagent ((R)₂CuLi)Expected Product
Lithium dimethylcuprate ((CH₃)₂CuLi)1-[(1S)-1-azidoethyl]-2-methylbenzene
Lithium diethylcuprate ((CH₃CH₂)₂CuLi)1-[(1S)-1-azidoethyl]-2-ethylbenzene
Lithium diphenylcuprate ((C₆H₅)₂CuLi)1-[(1S)-1-azidoethyl]-2-phenylbenzene

A significant advantage of Gilman reagents is their high nucleophilicity and relatively low basicity, which often leads to cleaner reactions with fewer side products compared to Grignard or organolithium reagents. chem-station.com The compatibility of the azide functionality with Gilman reagents is a crucial consideration. While organocuprates are generally considered soft nucleophiles and less likely to react with the azide group, specific reaction conditions would need to be carefully optimized to prevent any undesired transformations of the azide.

Nucleophilic Aromatic Substitution Reactions at the Brominated Position

Nucleophilic aromatic substitution (SNAr) offers a direct method for replacing the bromine atom of this compound with a variety of nucleophiles. wikipedia.org The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com

The 1-azidoethyl substituent at the ortho position plays a critical role in influencing the reactivity of the C-Br bond towards nucleophilic attack. The electron-withdrawing nature of the azide group, although modest, can contribute to the activation of the aromatic ring for SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism. fishersci.se

Common nucleophiles that can be employed in SNAr reactions include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) would yield 1-[(1S)-1-azidoethyl]-2-methoxybenzene, while reaction with a primary amine like propylamine (B44156) would furnish N-propyl-2-(1-azidoethyl)aniline.

Interactive Data Table: SNAr Reactions of this compound

NucleophileReagent ExampleExpected Product
AlkoxideSodium methoxide (NaOCH₃)1-[(1S)-1-azidoethyl]-2-methoxybenzene
Primary AminePropylamine (CH₃CH₂CH₂NH₂)N-propyl-2-(1-azidoethyl)aniline
ThiolateSodium thiophenoxide (NaSPh)1-[(1S)-1-azidoethyl]-2-(phenylthio)benzene

The reaction conditions for SNAr typically involve polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and may require elevated temperatures to proceed at a reasonable rate. fishersci.se

Dual Functionality Reactions: Exploiting Both Azide and Bromine Moieties in Tandem

The presence of two distinct reactive sites in this compound allows for the design of tandem or cascade reactions, where both the azide and bromine functionalities participate in a single synthetic sequence. Such strategies are highly efficient as they can lead to the rapid construction of complex molecular architectures.

A hypothetical tandem reaction could involve an initial transformation at one site, which then triggers a subsequent reaction at the other. For example, an intramolecular cyclization could be initiated following a modification of either the azide or the bromo group.

While specific examples of tandem reactions involving this compound are not extensively documented, one can envision a sequence where the bromine atom is first converted to an organometallic species, which then undergoes an intramolecular reaction with the azide. Alternatively, the azide could be transformed into a nitrene, which could then react with a group introduced at the ortho position via substitution of the bromine.

Reduction Reactions of the Azido (B1232118) Group to Form Amine Derivatives

The reduction of the azido group in this compound to the corresponding primary amine is a fundamental transformation that provides access to valuable chiral amine building blocks. Several methods are available for this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule.

One of the mildest and most efficient methods for reducing azides is the Staudinger reduction . organic-chemistry.org This reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the primary amine and triphenylphosphine oxide. organicchemistrytutor.comalfa-chemistry.com The Staudinger reduction is highly chemoselective and tolerates a wide range of functional groups, including the aryl bromide present in the substrate. openochem.org

Reaction Scheme (Staudinger Reduction):

this compound + PPh₃ → Intermediate Iminophosphorane + N₂

Intermediate Iminophosphorane + H₂O → 1-[(1S)-1-aminoethyl]-2-bromobenzene + Ph₃PO

Another common method for azide reduction is catalytic hydrogenation . This involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). While effective, care must be taken as some hydrogenation catalysts can also effect the reduction of the aryl bromide (hydrodebromination), leading to undesired side products. The choice of catalyst and reaction conditions is therefore crucial to ensure the selective reduction of the azide.

For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be employed. This reagent readily reduces azides to primary amines. However, its high reactivity may lead to the reduction of other functional groups if present.

Interactive Data Table: Reduction of this compound

ReagentReaction NameKey Features
1. PPh₃, 2. H₂OStaudinger ReductionMild, highly chemoselective. wikipedia.org
H₂, Pd/CCatalytic HydrogenationPotential for hydrodebromination.
LiAlH₄Hydride ReductionPowerful, less selective.

Radical Reactions Involving the Azido Functionality

The azido group of this compound can participate in radical reactions, offering pathways to novel molecular structures. A common method for initiating radical reactions of azides involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). cmu.edu

The reaction of an alkyl azide with tributyltin radical can proceed via two main pathways. The first involves the addition of the stannyl (B1234572) radical to the terminal nitrogen of the azide, followed by fragmentation to release nitrogen gas and generate an N-stannylaminyl radical. This radical can then undergo further reactions, such as intramolecular cyclization. cmu.edu

In the context of this compound, the generated radical could potentially cyclize onto the aromatic ring. However, a more likely scenario involves the abstraction of the bromine atom by the tributyltin radical, leading to the formation of an aryl radical. This aryl radical could then undergo intramolecular cyclization with the azido group.

Alternatively, the reaction can lead to the deazidation of the molecule, where the azido group is replaced by a hydrogen atom. cmu.edu The specific outcome of the reaction would be influenced by the reaction conditions and the relative rates of the competing radical processes.

Ring Transformations and Heterocycle Synthesis via Azide-Mediated Cyclizations

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. nih.gov The azide moiety can act as a nitrene precursor or participate in cycloaddition reactions, while the bromine atom provides a site for further functionalization or can be involved in the cyclization process itself.

One potential pathway involves the thermal or photochemical decomposition of the azide to a highly reactive nitrene. The nitrene can then undergo intramolecular C-H insertion into a suitable C-H bond of the ethyl group or the aromatic ring, leading to the formation of five- or six-membered heterocyclic rings.

Another approach is through a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, if an alkyne or alkene functionality is introduced into the molecule, for instance, by a Sonogashira or Heck coupling at the bromine position.

Furthermore, metal-catalyzed reactions can facilitate the cyclization of azides with other functional groups. For example, rhodium-catalyzed transannulation reactions of N-bromo-substituted 1,2,3-triazoles (which could be formed from the title compound) with nitriles have been used to synthesize N-substituted imidazoles. nih.gov

Schmidt Reaction Applications of Benzylic Azides

The Schmidt reaction is a powerful tool in organic synthesis for the conversion of carbonyl compounds to amines or amides using an azide in the presence of an acid. wikipedia.org While the classical Schmidt reaction often employs hydrazoic acid, alkyl azides, including benzylic azides, can also participate in intramolecular versions of this reaction. acs.orgnih.gov

For this compound to be a substrate for an intramolecular Schmidt reaction, it would need to be tethered to a carbonyl group. For example, if the bromine atom were replaced by a chain containing a ketone, the azide could react with the protonated ketone under acidic conditions. This would involve the intramolecular addition of the azide to the carbonyl carbon, followed by a rearrangement with the expulsion of nitrogen gas to form a lactam. chimia.ch

An interesting aspect of the Lewis acid-promoted reactions of benzylic azides with ketones is the competition between the Schmidt reaction and a Mannich-type reaction. acs.orgresearchgate.net The Mannich pathway involves the rearrangement of the benzylic azide to an iminium ion, which is then trapped by the enol form of the ketone. The outcome of the reaction is often dependent on the length of the tether connecting the azide and the ketone, as well as the reaction conditions. nih.gov

Interactive Data Table: Potential Products from Intramolecular Schmidt Reaction of a Ketone-Tethered Derivative

Tether Length (n)Predominant ReactionProduct Type
1 (four-carbon linker)Schmidt ReactionBicyclic Lactam
2 or 3 (longer tethers)Mannich ReactionMannich Product

This reactivity highlights the potential of this compound as a versatile starting material for the synthesis of complex nitrogen-containing scaffolds.

Stereochemical Aspects in the Chemistry of 1 1s 1 Azidoethyl 2 Bromobenzene

Determination of Absolute Configuration of the Chiral Azidoethyl Center

The absolute configuration of the chiral center in 1-[(1S)-1-azidoethyl]-2-bromobenzene is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The determination of this configuration is fundamental and can be accomplished through various analytical techniques. X-ray crystallography of the compound or a suitable crystalline derivative provides unambiguous proof of the three-dimensional arrangement of the atoms. Spectroscopic methods, such as electronic circular dichroism (ECD), can also be employed to assign the absolute configuration by comparing experimental spectra with theoretical calculations. Furthermore, the absolute configuration can be established through chemical correlation, by synthesizing the compound from a starting material of known stereochemistry or by converting it into a product whose absolute configuration has been previously determined.

Diastereoselective Control in Reactions Involving this compound

The chiral center in this compound can influence the stereochemical outcome of reactions at other sites in the molecule, a phenomenon known as diastereoselective control. For instance, in reactions involving the generation of a new stereocenter, the existing (S)-configured center can direct the approach of reagents, leading to the preferential formation of one diastereomer over the other. This stereocontrol is crucial in complex molecule synthesis, where the relative stereochemistry of multiple chiral centers needs to be precisely established. The degree of diastereoselectivity is influenced by factors such as the nature of the reactants, the reaction conditions, and the presence of catalysts or chiral auxiliaries.

Enantioselective Derivatization Strategies

Enantioselective derivatization of this compound allows for the synthesis of a wide range of enantiopure compounds. The azido (B1232118) group is a versatile functional group that can be transformed into other nitrogen-containing moieties with retention or inversion of configuration at the chiral center. nih.gov For example, the stereospecific reduction of the azide (B81097) to an amine is a common transformation that provides access to chiral primary amines. nih.gov Additionally, the bromine atom on the benzene (B151609) ring can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents while preserving the stereochemical integrity of the azidoethyl group. Catalytic asymmetric methods are of particular interest as they can provide high enantioselectivity and atom economy. rsc.org

Chiral Purity Assessment and Optical Activity Studies

Ensuring the enantiomeric purity of this compound is paramount for its use in stereoselective synthesis. The chiral purity, often expressed as enantiomeric excess (ee), can be determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase. nih.govphenomenex.com These techniques separate the (S) and (R) enantiomers, allowing for their quantification.

Optical activity is a characteristic property of chiral compounds. purdue.edu A solution of an enantiomerically pure sample of this compound will rotate the plane of polarized light. wikipedia.org The specific rotation, [α], is a physical constant that depends on the wavelength of light, the temperature, the solvent, and the concentration of the sample. libretexts.org The direction of rotation (dextrorotatory (+) or levorotatory (-)) is an empirical value and is not directly correlated with the (S) or (R) absolute configuration. libretexts.org Measurement of the optical rotation provides a rapid method for assessing the enantiomeric purity of a sample, with a racemic mixture exhibiting no optical activity. libretexts.org

ParameterMethodDescription
Absolute Configuration X-ray Crystallography, ECD, Chemical CorrelationDetermines the 3D arrangement of atoms, designated as (S).
Diastereoselectivity Analysis of reaction products (e.g., by NMR, HPLC)The influence of the existing stereocenter on the formation of new stereocenters.
Enantiomeric Excess (ee) Chiral HPLC, Chiral GCQuantifies the excess of one enantiomer over the other.
Optical Activity PolarimetryMeasures the rotation of plane-polarized light by a chiral sample.
Specific Rotation [α] PolarimetryA standardized measure of optical rotation for a given compound.

Advanced Research Applications of 1 1s 1 Azidoethyl 2 Bromobenzene

Utility as a Versatile Building Block in Complex Chemical Synthesis

The structure of 1-[(1S)-1-azidoethyl]-2-bromobenzene features two key functional groups—an azide (B81097) and an aryl bromide—that can be manipulated selectively to construct intricate molecular architectures. This "dual-handle" nature allows for a programmed, stepwise synthesis strategy where each functional group can participate in different, non-interfering reactions.

The aryl bromide is a classic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. The azide group, on the other hand, is a versatile precursor for various nitrogen-containing functionalities and is prominently used in cycloaddition reactions. researchgate.net The ability to perform sequential reactions at these two sites without the need for extensive protecting group chemistry makes this compound an efficient building block for synthesizing complex target molecules. nih.gov

For instance, the bromine atom can first be utilized in a Suzuki-Miyaura coupling to introduce a new aryl or vinyl substituent. Subsequently, the azide group can be transformed, for example, into an amine via Staudinger reduction or into a triazole ring via a Huisgen cycloaddition, without affecting the newly formed bond. researchgate.netontosight.ai This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the streamlined construction of complex products.

Table 1: Orthogonal Reactivity of this compound

Functional Group Reaction Type Reagents/Conditions Resulting Structure
Aryl Bromide Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst, base Aryl-aryl or aryl-vinyl linkage
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base Aryl-alkyne linkage
Buchwald-Hartwig Amination Amine, Pd catalyst, base Aryl-amine linkage
Goldberg Reaction Amide, Cu catalyst, base Aryl-amide linkage. mdpi.com
Azide Staudinger Reduction PPh₃, H₂O Primary amine
Huisgen Cycloaddition (CuAAC) Terminal alkyne, Cu(I) catalyst 1,2,3-Triazole ring. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained alkyne (e.g., cyclooctyne) 1,2,3-Triazole ring

Role in the Preparation of Functionalized Polymeric and Material Science Constructs

In material science, surface and polymer functionalization is key to tailoring material properties for specific applications. The azido (B1232118) group of this compound makes it an ideal agent for covalent attachment to surfaces or polymer backbones using highly efficient "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). zju.edu.cncmu.edu

Researchers can first introduce alkyne groups onto a polymer or a material surface. The subsequent reaction with this compound allows for the grafting of the azido-bromoaryl moiety onto the material in a single, high-yielding step. zju.edu.cn This process results in a new, functionalized material where the pendant bromoaryl groups are exposed and available for further modification. These bromine sites can then be used to attach other molecules, such as fluorescent dyes, bioactive peptides, or catalysts, through cross-coupling reactions. zju.edu.cn This layer-by-layer approach provides precise control over the chemical composition and functionality of the final construct. zju.edu.cn

This strategy has been employed to create functionalized carbon nanotubes, polymer brushes, and other advanced materials where surface properties are critical. zju.edu.cn The introduction of the chiral azidoethyl group can also impart stereospecific properties to the material, which is of interest for applications in chiral separations or asymmetric catalysis.

Precursor for Bioorthogonal Ligation Methodologies in Chemical Biology Research

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. springernature.com The azide group is one of the most widely used bioorthogonal functional groups due to its small size, stability, and lack of reactivity with biological molecules. nih.govnih.gov As a carrier of this crucial functional group, this compound serves as a precursor for developing probes and labels in chemical biology.

The azide can participate in two main classes of bioorthogonal ligation reactions:

Staudinger Ligation : This reaction occurs between an azide and a phosphine (B1218219), such as triphenylphosphine (B44618), to form an amide bond. nih.govescholarship.org It was one of the first bioorthogonal reactions developed and is valued for its high selectivity and biocompatibility. escholarship.org

Azide-Alkyne Cycloaddition : This reaction forms a stable triazole linkage. The copper-catalyzed version (CuAAC) is extremely efficient but can be toxic to cells due to the copper catalyst. nih.gov To overcome this, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed, which uses a strained cyclooctyne (B158145) and proceeds rapidly without a catalyst, making it highly suitable for live-cell imaging. nih.govescholarship.org

By incorporating the this compound scaffold into a larger molecule of biological interest (e.g., a peptide or a drug), researchers can use these ligation reactions to attach reporter tags (like fluorophores) or affinity labels (like biotin) for imaging, tracking, and proteomic studies. nih.gov

Table 2: Comparison of Azide-Based Bioorthogonal Ligation Reactions

Reaction Key Reactant Catalyst Key Features
Staudinger Ligation Phosphine None First widely used bioorthogonal reaction; forms an amide bond. escholarship.orgscispace.com
CuAAC Terminal Alkyne Copper(I) Very high reaction rates and efficiency; potential cell toxicity from copper. nih.gov

| SPAAC | Strained Alkyne | None | No catalyst required, excellent for live-cell applications; kinetics depend on ring strain. nih.govescholarship.org |

Development of Novel Ligands and Catalysts incorporating the Azido-Bromoaryl Scaffold

The development of new ligands is crucial for advancing transition metal catalysis. The azido-bromoaryl scaffold of this compound provides an excellent platform for creating novel ligand structures. The aryl bromide moiety is a common starting point for synthesizing phosphine, N-heterocyclic carbene (NHC), or other common ligand classes via established synthetic routes like cross-coupling or lithiation followed by quenching with an electrophile.

Furthermore, the azide group can be reduced to a primary amine. This amine, which retains the (S)-stereochemistry from the parent molecule, can then be used to synthesize chiral ligands such as Schiff bases, amides, or phosphine-amine ligands. The resulting chiral ligands can be used in asymmetric catalysis to control the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and fine chemicals. The proximity of the chiral center to the aromatic ring can create a well-defined chiral pocket around a coordinated metal center, leading to high levels of enantioselectivity.

Intermediate in the Synthesis of Scaffolds for Medicinal Chemistry Research

In drug discovery, a scaffold is a core chemical structure from which a library of related compounds can be synthesized for biological screening. lbl.gov The this compound molecule is an attractive intermediate for building such scaffolds due to its dual reactivity and inherent chirality. nih.govontosight.ai

The azide group is a bioisostere of several functional groups and can be converted into a 1,2,3-triazole ring via click chemistry. nih.gov The triazole ring is a highly stable, polar, and hydrogen-bond-accepting moiety that is found in many approved drugs, as it can favorably interact with biological targets. The aryl bromide allows for diversification of the scaffold using cross-coupling reactions to attach a wide variety of chemical groups, which is essential for exploring the structure-activity relationship (SAR) of a compound series. ontosight.ainih.gov

By combining these transformations, medicinal chemists can rapidly generate a large and diverse library of chiral compounds from a single intermediate. For example, a Suzuki coupling at the bromide position followed by a CuAAC reaction on the azide group can produce a wide array of disubstituted chiral triazole products for screening against therapeutic targets like enzymes or receptors. nih.govnih.gov

Table 3: Exemplary Synthetic Pathway for a Compound Library

Step Position Reaction Purpose
1 Aryl Bromide Suzuki Coupling with various boronic acids (R¹-B(OH)₂) Introduce first point of diversity (R¹)
2 Azide CuAAC with various terminal alkynes (R²-C≡CH) Introduce second point of diversity (R²) and form a triazole ring
3 Azide Staudinger Reduction to Amine Create an amine handle for further modification

| 4 | Amine (from Step 3) | Amide coupling with various carboxylic acids (R³-COOH) | Introduce third point of diversity (R³) via an amide linkage |

Mechanistic Investigations of Chemical Transformations Involving 1 1s 1 Azidoethyl 2 Bromobenzene

Elucidation of Reaction Pathways for Click Chemistry

The azide (B81097) functional group in 1-[(1S)-1-azidoethyl]-2-bromobenzene is a prime participant in 1,3-dipolar cycloaddition reactions, the cornerstone of "click chemistry". acs.org These reactions are prized for their high efficiency, selectivity, and mild reaction conditions. nih.gov The mechanism, regioselectivity, and stereochemical outcome are highly dependent on the reaction conditions, particularly the presence and nature of a metal catalyst.

The thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition involves a concerted [3+2] cycloaddition pathway between the azide (the 1,3-dipole) and an alkyne (the dipolarophile). acs.org This pericyclic reaction proceeds through a single, highly ordered transition state, leading to the formation of a 1,2,3-triazole ring. A significant drawback of the thermal process is the frequent formation of a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using unsymmetrical alkynes, as the frontier molecular orbital (HOMO-LUMO) interactions are often closely matched in energy. acs.org

Catalysis dramatically alters the reaction mechanism and outcome. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. nih.gov Unlike the concerted thermal reaction, the CuAAC proceeds through a stepwise mechanism. Computational and experimental studies suggest the catalytic cycle begins with the formation of a copper(I)-acetylide intermediate. The azide, in this case, this compound, then coordinates to the copper center, followed by a cyclization step to form a six-membered copper-containing intermediate. This intermediate subsequently undergoes reductive elimination to yield the 1,4-disubstituted 1,2,3-triazole product exclusively and regenerates the Cu(I) catalyst. organic-chemistry.org This high regioselectivity is a key advantage of the CuAAC reaction.

In contrast, ruthenium catalysts promote the formation of the opposite regioisomer. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The proposed mechanism for RuAAC involves the oxidative coupling of the alkyne and the azide to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.org Subsequent reductive elimination furnishes the 1,5-triazole product. organic-chemistry.org This catalyst-controlled regioselectivity allows for the selective synthesis of either triazole isomer from the same starting materials. organic-chemistry.orgqtanalytics.in

Interactive Table: Comparison of Catalysts in Azide-Alkyne Cycloadditions

CatalystMechanism TypeMajor RegioisomerKey Features
None (Thermal)Concerted [3+2]Mixture of 1,4- and 1,5-Requires elevated temperatures; often poor regioselectivity.
Copper(I)Stepwise (via Cu-acetylide)1,4-disubstitutedHigh regioselectivity; mild conditions; archetypal "click reaction". organic-chemistry.org
Ruthenium(II)Stepwise (via Ruthenacycle)1,5-disubstitutedComplementary regioselectivity to CuAAC; works with internal alkynes. organic-chemistry.orgnih.gov

Detailed Mechanistic Studies of Organometallic Coupling Reactions

The 2-bromobenzene moiety of the title compound is a handle for various palladium-catalyzed organometallic cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C2 position of the aromatic ring. The general mechanism for these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, follows a catalytic cycle involving a Pd(0)/Pd(II) redox couple. acs.orgresearchgate.net

The catalytic cycle universally begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. In this step, the C-Br bond of this compound is cleaved, and the palladium atom inserts itself, forming a square planar Aryl-Pd(II)-Br intermediate. acs.org The rate of this step is influenced by the steric hindrance around the C-Br bond; the presence of the ortho-azidoethyl group can modulate the reaction kinetics.

Following oxidative addition, the mechanism diverges depending on the specific coupling reaction:

Suzuki-Miyaura Coupling: In this reaction with an organoboron reagent (e.g., a boronic acid), the next step is transmetalation . The organoboron species is first activated by a base to form a more nucleophilic borate (B1201080) complex. This complex then transfers its organic group to the Aryl-Pd(II)-Br intermediate, displacing the bromide and forming a diorganopalladium(II) species. acs.orgresearchgate.net

Heck Reaction: When coupling with an alkene, the mechanism proceeds via migratory insertion . The alkene coordinates to the palladium center of the Aryl-Pd(II)-Br complex, followed by the syn-addition of the aryl group and the palladium across the double bond. This forms a new alkyl-palladium(II) intermediate. nih.gov

Sonogashira Coupling: This reaction with a terminal alkyne typically involves a copper co-catalyst. The mechanism involves a transmetalation step where a copper(I)-acetylide (formed from the alkyne, copper salt, and base) transfers the alkynyl group to the Aryl-Pd(II)-Br complex. nottingham.ac.uk

The final step in all these cycles is reductive elimination . The two organic groups on the diorganopalladium(II) intermediate couple to form the final product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. acs.org The steric bulk of the ortho-azidoethyl group and any ligands on the palladium catalyst can significantly influence the rate and success of this final step. rsc.org

Mechanism of Azido (B1232118) Group Reductions and Other Transformations

The azido group is a versatile functional group that can be readily transformed, most commonly into a primary amine. The choice of reduction method is critical to ensure chemoselectivity, particularly to avoid the unintended reduction of the aryl bromide.

Staudinger Reduction: This is an exceptionally mild method for reducing azides to amines. nih.govacs.org The mechanism involves two main stages. First, a phosphine (B1218219), typically triphenylphosphine (B44618), acts as a nucleophile and attacks the terminal nitrogen (Nγ) of the azide. This addition leads to the formation of a phosphazide (B1677712) intermediate, which then undergoes a four-membered ring transition state to liberate dinitrogen gas (N₂), a thermodynamically highly favorable process. researchgate.net The product of this step is an iminophosphorane. In the second stage, this intermediate is hydrolyzed upon aqueous workup to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). acs.org Due to its mild, non-reductive conditions (in the metallic sense), the Staudinger reaction is highly chemoselective and would be expected to leave the C-Br bond of this compound intact.

Catalytic Hydrogenation: This common method involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). acs.orgnih.gov The azide is reduced on the catalyst surface to the corresponding amine. While highly effective, a potential side reaction is the hydrogenolysis of the C-Br bond. Achieving chemoselectivity depends heavily on the choice of catalyst and reaction conditions. For instance, certain catalysts like Rh/Al₂O₃ have been shown to be highly selective for azide reduction in the presence of other hydrogenolytically sensitive groups. acs.org Careful selection of the catalyst, solvent, and reaction pressure is paramount to selectively reduce the azide without cleaving the aryl bromide. bris.ac.uk

Interactive Table: Chemoselectivity in Azide Reduction Methods

MethodReagentsMechanismExpected Outcome for this compound
Staudinger Reduction1. PPh₃2. H₂ONucleophilic attack by phosphine, N₂ extrusion, hydrolysis. acs.orgHigh chemoselectivity; reduction of azide to amine with C-Br bond remaining intact.
Catalytic HydrogenationH₂, Pd/C (or other metal catalyst)Surface-catalyzed addition of hydrogen. nih.govEffective azide reduction, but potential for competitive C-Br hydrogenolysis. Selectivity is condition-dependent. acs.org
Hydride ReductionLiAlH₄Nucleophilic hydride attack.Reduction of both azide and likely the C-Br bond; poor chemoselectivity.

Beyond reduction, the azide group can participate in other transformations like the aza-Wittig reaction, where the intermediate iminophosphorane (from the Staudinger reaction) is trapped with a carbonyl compound to form an imine. nsf.gov

Stereochemical Implications in Reaction Mechanisms and Transition State Analysis

The (S)-stereocenter in this compound is a critical feature that can influence the stereochemical outcome of its reactions. The chiral environment created by this center can direct the approach of reagents, leading to diastereoselectivity if a new stereocenter is formed.

In click chemistry , if the alkyne partner is prochiral or carries its own stereocenter, the cycloaddition can lead to diastereomeric products. The transition state of the reaction would involve the approach of the alkyne to the azide. The bulky 2-bromophenyl group and the methyl group on the chiral carbon create a sterically biased environment. It is expected that the alkyne would approach from the less sterically hindered face of the azide dipole. In the catalyzed reactions (CuAAC and RuAAC), the coordination of the chiral azide to the metal center creates a chiral catalyst-substrate complex, which can lead to high levels of diastereoselectivity in the subsequent cyclization.

For organometallic coupling reactions , the existing (S)-stereocenter is adjacent to the reacting aryl bromide. While the reaction does not directly involve the chiral center, its steric bulk can influence the conformation of the Aryl-Pd(II)-X intermediate. If the coupling partner introduces a new element of chirality, this steric influence could be transmitted through the rigid palladium complex, potentially favoring the formation of one diastereomer over another. However, achieving high enantioselectivity in cross-coupling reactions more commonly relies on the use of external chiral ligands on the palladium catalyst, which create a chiral pocket around the metal center, dictating the stereochemical outcome. acs.org

In the reduction of the azido group , the stereochemical integrity of the adjacent carbon is generally preserved. The Staudinger reaction mechanism involves the reaction at the terminal nitrogen atom, which is remote from the stereocenter, and the subsequent hydrolysis is a mild process that does not affect the C-N bond at the chiral center. nottingham.ac.ukdicp.ac.cn Therefore, the Staudinger reduction of (S)-1-[(1S)-1-azidoethyl]-2-bromobenzene is expected to proceed with full retention of configuration, yielding (S)-1-(2-bromophenyl)ethanamine. Similarly, catalytic hydrogenation typically does not epimerize adjacent, non-reacting stereocenters, and retention of configuration is the expected outcome.

Role of Catalysts and Reaction Conditions in Achieving Chemoselectivity and Stereoselectivity

The choice of catalyst and reaction conditions is paramount in directing the outcome of transformations involving the multifunctional this compound. These factors govern selectivity at multiple levels: chemoselectivity (which functional group reacts), regioselectivity (where the reaction occurs), and stereoselectivity (the 3D arrangement of the product).

Chemoselectivity: A primary challenge is achieving reactions at one functional group while leaving others untouched.

Azide Reduction vs. C-Br Cleavage: As discussed, achieving chemoselective azide reduction via catalytic hydrogenation requires careful catalyst selection. While standard Pd/C can lead to dehalogenation, other systems may offer higher selectivity. bris.ac.uk Heterogeneous nanoparticle catalysts have shown promise in selectively reducing azides based on steric accessibility, which could be advantageous. acs.orgfigshare.com The Staudinger reaction offers a robust, catalyst-free method for achieving this chemoselectivity.

Coupling vs. Azide Interaction: In palladium-catalyzed cross-coupling, the conditions (ligands, temperature, base) are chosen to favor the Pd(0)/Pd(II) cycle at the C-Br bond. nih.govacs.org It is crucial that the catalyst system does not interact detrimentally with the azide group, which is generally stable under these conditions.

Regioselectivity: This is most pertinent in the azide-alkyne cycloaddition.

1,4- vs. 1,5-Triazoles: The choice of catalyst is the absolute determinant of regioselectivity. Copper(I) catalysts exclusively direct the reaction to form the 1,4-disubstituted triazole. organic-chemistry.orgnih.gov Conversely, ruthenium catalysts, such as [Cp*RuCl] complexes, provide exclusive access to the 1,5-disubstituted regioisomer. organic-chemistry.orgnih.gov This catalyst control is a powerful tool for synthetic planning.

Stereoselectivity: Reaction conditions can be tuned to control the formation of stereoisomers.

Substrate vs. Catalyst Control: In reactions where new stereocenters are formed, the stereochemical outcome can be directed either by the existing (S)-center in the substrate (substrate control) or by a chiral catalyst/ligand (catalyst control). For instance, in an asymmetric cross-coupling reaction, using a chiral phosphine ligand on the palladium catalyst can override any directing effect from the substrate's stereocenter to produce a product with high enantiomeric excess. acs.org The choice of ligand is critical, as its steric and electronic properties dictate the geometry and energy of the transition states in the catalytic cycle. acs.org

Solvent and Additives: In many catalytic reactions, the solvent and additives can play a crucial role. In Suzuki couplings, the choice of base is critical for activating the boronic acid. acs.org In asymmetric reactions, the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity. researchgate.net

Spectroscopic Characterization Methodologies for 1 1s 1 Azidoethyl 2 Bromobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 1-[(1S)-1-azidoethyl]-2-bromobenzene in solution. Through ¹H, ¹³C, and various 2D-NMR experiments, a complete picture of the proton and carbon framework, along with their connectivity and spatial relationships, can be assembled.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the azide (B81097), and the methyl protons. The aromatic region would display complex multiplets due to the ortho-disubstitution pattern. The proton ortho to the bromine atom is expected to be the most deshielded. The methine proton, being attached to a carbon bearing an electronegative azide group, would appear as a quartet, while the methyl protons would present as a doublet due to coupling with the methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ar-H)7.10 - 7.60Multiplet (m)4H
Azidoethyl (CH-N₃)~4.80Quartet (q)1H
Methyl (CH₃)~1.60Doublet (d)3H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show eight distinct signals: six for the aromatic carbons and two for the azidoethyl side chain. The carbon atom bonded to the bromine (C-Br) would have a chemical shift around 123 ppm, while the carbon attached to the azidoethyl group would be shifted further downfield. The benzylic carbon (CH-N₃) typically appears in the 50-60 ppm range, and the methyl carbon (CH₃) resonates in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C-Br)~123.0
Aromatic (C-C)~142.0
Aromatic (CH)127.0 - 133.0
Azidoethyl (CH-N₃)~55.0
Methyl (CH₃)~20.0

2D-NMR Spectroscopy

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key correlation would be observed between the methine proton of the azidoethyl group and the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the ¹H signals for the methine and methyl groups to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It would be crucial for connecting the azidoethyl side chain to the correct position on the benzene (B151609) ring by showing a correlation from the methine proton to the aromatic carbons.

Infrared (IR) Spectroscopy for Azide Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. nih.govresearchgate.net This peak is typically found in a relatively uncongested region of the spectrum, making it an unambiguous marker for the azide functionality. libretexts.org The characteristic frequency for organic azides appears in the range of 2100–2160 cm⁻¹. nih.govnih.gov

Other expected absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the alkyl groups (below 3000 cm⁻¹), C=C stretching vibrations for the aromatic ring (approx. 1450-1600 cm⁻¹), and a C-Br stretching vibration at lower frequencies (typically 500-650 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity
Azide (-N₃)Asymmetric Stretch2100 - 2160Strong, Sharp
Aromatic C-HStretch3010 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 2960Medium
Aromatic C=CStretch1450 - 1600Medium to Weak
C-BrStretch500 - 650Medium to Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

For this compound, the mass spectrum would exhibit a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, this peak would appear as a pair of signals of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation of aryl azides is often characterized by the initial loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.net This primary fragmentation step would lead to the formation of a radical cation. Subsequent fragmentation could involve the cleavage of the ethyl side chain. Alpha-cleavage, the breaking of the bond between the benzylic carbon and the methyl group, is a common pathway for benzylic compounds. miamioh.edu

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Value (for ⁷⁹Br)m/z Value (for ⁸¹Br)Identity of Fragment
241243[M]⁺ (Molecular Ion)
213215[M - N₂]⁺
198200[M - N₂ - CH₃]⁺
134134[M - N₂ - Br]⁺

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. For a chiral compound like this compound, this technique is invaluable for unambiguously establishing its absolute configuration.

To perform this analysis, a single crystal of high quality must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The presence of the heavy bromine atom facilitates the determination of the absolute stereochemistry through the phenomenon of anomalous dispersion. This allows for the unequivocal assignment of the chiral center as S, confirming the enantiomeric purity and configuration of the synthesized compound. The resulting crystal structure would provide a detailed model of the molecule's conformation in the solid state, revealing the precise spatial arrangement of the bromo-substituted phenyl ring relative to the chiral azidoethyl side chain. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. Aromatic compounds typically exhibit strong absorption in the UV region due to π → π* electronic transitions.

The UV-Vis spectrum is expected to show characteristic absorption bands, likely below 300 nm. The substitution on the benzene ring (both the bromo and the azidoethyl groups) will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima compared to unsubstituted benzene. While the azide group itself has weak n → π* transitions, these are often obscured by the much stronger absorptions of the aromatic ring.

Table 5: Expected UV-Vis Absorption Data

Transition TypeChromophoreExpected λmax (nm)
π → π*Substituted Benzene Ring~200 - 280

Computational Chemistry Studies on 1 1s 1 Azidoethyl 2 Bromobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide deep insights into the electronic properties and reactivity of 1-[(1S)-1-azidoethyl]-2-bromobenzene.

Electronic Structure: DFT calculations can determine the molecule's ground-state electronic energy, electron density distribution, and molecular orbitals. The presence of the electronegative bromine atom and the azido (B1232118) group significantly influences the electronic landscape of the benzene (B151609) ring. DFT can precisely map the molecular electrostatic potential (MEP), identifying electron-rich and electron-deficient regions, which are crucial for predicting intermolecular interactions. For instance, the nitrogen atoms of the azide (B81097) group and the bromine atom are expected to be regions of negative electrostatic potential, while the hydrogen atoms are likely to be regions of positive potential.

Reactivity Predictions: Frontier Molecular Orbital (FMO) theory, when combined with DFT, is a powerful tool for predicting reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's reactivity. For this compound, the HOMO is likely to be localized on the azido group and the benzene ring, indicating their susceptibility to electrophilic attack. Conversely, the LUMO is expected to be distributed over the aromatic system and the C-Br bond, suggesting sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Conceptual DFT also provides reactivity indices such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters can be calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. For example, the electrophilicity index can predict the behavior of this compound in cycloaddition reactions.

A hypothetical table of DFT-calculated reactivity descriptors for a similar aryl azide is presented below to illustrate the type of data generated.

DescriptorValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62
Electronegativity (χ)4.04
Chemical Hardness (η)2.81
Electrophilicity Index (ω)2.90

This table is illustrative and based on typical values for related aryl azides.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape.

The rotation around the C-C bond connecting the azidoethyl group to the benzene ring allows the molecule to adopt various conformations. MD simulations can map the potential energy surface of the molecule as a function of this dihedral angle, revealing the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in solution and how its shape influences its reactivity and interactions with other molecules.

MD simulations are typically performed using a force field, which is a set of empirical energy functions that describe the interactions between atoms. The choice of force field is critical for the accuracy of the simulation. For organic molecules like the one , force fields such as AMBER or CHARMM are commonly used. The simulation is run for a sufficient length of time (nanoseconds to microseconds) to ensure that the molecule has explored a significant portion of its conformational space.

The results of an MD simulation can be visualized as a trajectory of atomic positions over time. Analysis of this trajectory can provide information on:

Preferred Conformations: By analyzing the distribution of dihedral angles, the most populated and therefore most stable conformations can be identified.

Conformational Transitions: The simulation can reveal the pathways and timescales of transitions between different conformations.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences of the molecule.

A hypothetical Ramachandran-like plot for the key dihedral angle in this compound could show the probability of finding the molecule in a particular conformation, with high-probability regions indicating stable conformers.

Transition State Calculations and Reaction Pathway Modeling

Transition state (TS) calculations are a cornerstone of computational chemistry for studying reaction mechanisms. These calculations aim to locate the transition state, which is the highest energy point along the reaction coordinate, and to determine the activation energy of a reaction. For this compound, this is particularly relevant for understanding its participation in reactions such as cycloadditions or nucleophilic substitutions.

Modeling Reaction Pathways: To model a reaction pathway, one typically starts with the optimized geometries of the reactants and products. Various methods can then be used to find the transition state connecting them. A common approach is the Nudged Elastic Band (NEB) method, which generates a series of intermediate structures along the reaction path. The highest energy structure from the NEB calculation can then be used as an initial guess for a more rigorous transition state optimization.

Once the transition state geometry is found, a frequency calculation is performed to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Applications to this compound:

Cycloaddition Reactions: The azide group is known to undergo [3+2] cycloaddition reactions with alkynes or alkenes. TS calculations can be used to model these reactions, determine the activation energies, and predict the regioselectivity and stereoselectivity of the products.

Nucleophilic Aromatic Substitution: The bromine atom on the benzene ring can be displaced by a nucleophile. TS calculations can elucidate the mechanism of such reactions, for example, by determining whether it proceeds through a Meisenheimer complex.

The calculated activation energies can be used to predict reaction rates using transition state theory. A hypothetical energy profile for a reaction involving an aryl azide is shown below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Products-15.8

This table is illustrative and represents a typical cycloaddition reaction.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts (¹H and ¹³C) and coupling constants. For this compound, predicting the ¹³C NMR chemical shifts can be particularly useful for structural elucidation. However, it is known that the accurate prediction of chemical shifts for carbons bonded to heavy atoms like bromine can be challenging and may require specialized basis sets and methods that account for relativistic effects. stackexchange.com A comparison of calculated and experimental chemical shifts can help in the assignment of NMR spectra.

A hypothetical table comparing experimental and calculated ¹³C NMR chemical shifts for a similar brominated chiral compound is provided below.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C1 (C-Br)122.5125.12.6
C2 (C-CH)145.3146.81.5
C3128.9129.50.6
C4130.1130.90.8
C5127.6128.00.4
C6133.4134.10.7
C7 (CH-N3)60.262.52.3
C8 (CH3)18.719.30.6

This table is illustrative and based on typical accuracies for DFT-based NMR predictions.

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. Comparing the calculated vibrational spectrum with the experimental one can provide detailed information about the molecule's structure and bonding. For this compound, characteristic vibrational modes would include the asymmetric and symmetric stretches of the azide group, C-Br stretching, and various vibrations of the aromatic ring.

Computational Modeling of Chirality and Stereoselectivity in Reactions

Computational methods are particularly powerful for studying chiral molecules and predicting the stereochemical outcome of reactions.

Modeling Chirality: The (S)-configuration of the chiral center in this compound can be explicitly modeled in all the computational studies mentioned above. This allows for the investigation of how the chirality of the molecule influences its properties and reactivity. For example, MD simulations can reveal if the chirality imposes any specific conformational preferences.

Predicting Stereoselectivity: When this compound participates in a reaction that creates a new stereocenter, computational chemistry can be used to predict the diastereoselectivity or enantioselectivity of the reaction. This is achieved by calculating the transition state energies for the formation of all possible stereoisomeric products. The product that is formed through the lowest energy transition state is predicted to be the major product.

For instance, in a cycloaddition reaction, the azide can approach the dipolarophile from two different faces, leading to two different diastereomeric products. By calculating the activation energies for both pathways, the preferred stereochemical outcome can be predicted. Non-covalent interactions in the transition state, such as steric hindrance or hydrogen bonding, often play a crucial role in determining the stereoselectivity, and these can be accurately modeled using DFT. nih.gov

The difference in the activation energies (ΔΔG‡) between the two pathways can be used to predict the ratio of the two products. A larger ΔΔG‡ implies a higher stereoselectivity.

Future Research Directions and Perspectives for 1 1s 1 Azidoethyl 2 Bromobenzene

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing chiral building blocks is a cornerstone of modern organic chemistry. Future research should focus on establishing novel synthetic pathways to 1-[(1S)-1-azidoethyl]-2-bromobenzene that are both stereoselective and sustainable.

Key areas of investigation could include:

Asymmetric Azidation: Developing new catalytic systems for the direct asymmetric azidation of 2-bromoacetophenone (B140003) or related precursors. This could involve exploring novel chiral ligands for transition metals or employing organocatalysis to induce stereoselectivity.

Biocatalytic Approaches: Utilizing enzymes, such as halohydrin dehalogenases or transaminases, to facilitate the stereoselective introduction of the azide (B81097) functionality. Biocatalysis often offers high enantioselectivity under mild reaction conditions, aligning with the principles of green chemistry.

Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety in handling azides, enhanced reaction control, and potential for scalable production.

Potential Synthetic Strategy Key Advantages Research Focus
Asymmetric CatalysisHigh stereocontrol, potential for broad substrate scopeDevelopment of novel chiral ligands and catalysts
BiocatalysisHigh enantioselectivity, mild reaction conditions, environmentally friendlyEnzyme screening and engineering
Flow ChemistryEnhanced safety, improved scalability, precise reaction controlReactor design and optimization of process parameters

Development of Highly Selective and Efficient Catalytic Systems for Transformations

The dual functionality of this compound, possessing both an azide and a bromoarene moiety, makes it a versatile substrate for a wide array of chemical transformations. A significant research thrust should be the development of catalytic systems that can selectively act on one functional group while leaving the other intact, or that can orchestrate tandem or cascade reactions involving both.

Future research in this area should target:

Chemoselective Cross-Coupling Reactions: Designing catalysts that can selectively engage the carbon-bromine bond in reactions like Suzuki, Heck, or Sonogashira couplings, without reacting with the azide group. This would allow for the late-stage functionalization of the aromatic ring.

Azide-Specific Transformations: Exploring catalytic methods for the transformation of the azide group, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger reactions, while preserving the brominated aromatic ring for subsequent modifications.

Dual-Functionalization Catalysis: Investigating catalytic systems capable of activating both the C-Br bond and the azide group in a controlled manner to construct complex molecular architectures in a single operation.

Advanced Functional Material Design Incorporating this compound Scaffolds

The unique structural features of this compound make it an attractive building block for the design of advanced functional materials. The chiral center, the potential for introducing diverse substituents via the bromo group, and the ability of the azide to participate in click chemistry reactions provide a powerful toolkit for materials scientists.

Prospective research directions include:

Chiral Polymers and Dendrimers: Utilizing this compound as a monomer in polymerization reactions to create chiral polymers with unique optical or recognition properties. The azide and bromo functionalities can be used as orthogonal handles for polymer backbone formation and side-chain modification.

Functionalized Surfaces and Biomaterials: Immobilizing this compound onto surfaces or biomolecules through either the azide or bromo group. This could be used to create chiral stationary phases for chromatography or to develop biocompatible materials with specific cell-binding properties.

Optoelectronic Materials: Exploring the incorporation of this scaffold into organic light-emitting diodes (OLEDs) or other optoelectronic devices. The introduction of chirality and heavy atoms like bromine can influence the photophysical properties of the resulting materials.

Integration with Emerging Chemical Methodologies and Methodological Innovations

The field of chemistry is constantly evolving with the advent of new technologies and synthetic methods. Integrating this compound with these emerging methodologies could unlock new chemical space and applications.

Future research should focus on:

Photoredox Catalysis: Investigating the use of visible-light photoredox catalysis to activate either the C-Br bond or the azide group for novel transformations. This approach offers mild reaction conditions and unique reactivity patterns.

Electrosynthesis: Exploring electrochemical methods for the synthesis and functionalization of this compound. Electrosynthesis can provide a sustainable alternative to traditional reagent-based methods.

Machine Learning and AI in Reaction Optimization: Employing machine learning algorithms to predict optimal reaction conditions for the synthesis and transformation of this compound, thereby accelerating the discovery of new reactions and processes.

Deeper Mechanistic Understanding of Complex Multi-Component Transformations

To fully harness the synthetic potential of this compound, a thorough understanding of the mechanisms of its reactions is crucial, particularly in the context of complex multi-component transformations.

Key areas for mechanistic investigation include:

Computational Studies: Utilizing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediates in transformations involving this compound. This can provide valuable insights into reaction selectivity and efficiency.

In Situ Spectroscopic Analysis: Employing techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to monitor reactions in real-time. This can help in the identification of transient intermediates and the elucidation of reaction kinetics.

Kinetics and Isotope Effect Studies: Conducting detailed kinetic studies and measuring kinetic isotope effects to probe the rate-determining steps and transition state structures of key transformations.

Mechanistic Investigation Tool Information Gained Impact on Research
Computational Chemistry (DFT)Reaction pathways, transition state energiesRational design of catalysts and reaction conditions
In Situ Spectroscopy (NMR, IR)Identification of reaction intermediatesDeeper understanding of reaction mechanisms
Kinetic StudiesRate laws, activation parametersOptimization of reaction efficiency and selectivity

Q & A

Q. What are the standard synthetic routes for preparing 1-[(1S)-1-azidoethyl]-2-bromobenzene, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves:
  • Halogen-lithium exchange : Reacting o-dibromobenzene with n-BuLi at low temperatures (−130°C), followed by quenching with azide-containing electrophiles to introduce the azidoethyl group .
  • Grignard reagent coupling : Using EtMgI with intermediates like 1-(Cl₂P)-2-bromobenzene, though yields may vary (e.g., 20–26% without optimization) .
  • Azide introduction : Substituting bromine or other leaving groups with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) under controlled temperatures (50–80°C).
    Critical Conditions : Low temperatures for halogen-lithium exchange, anhydrous environments, and stoichiometric control of Grignard reagents to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm stereochemistry (1S configuration) and substituent positions. For example, the azidoethyl group’s protons show distinct splitting patterns (~δ 3.5–4.5 ppm) .
  • IR Spectroscopy : Detects the azide stretch (~2100 cm⁻¹) and C-Br bonds (~550–600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 255.03 for C₈H₈BrN₃) .

Advanced Research Questions

Q. How can researchers optimize the catalytic coupling efficiency of this compound with acetylides, and what mechanistic insights support these optimizations?

  • Methodological Answer :
  • Catalytic Cycle : The reaction proceeds via a bromonium ion intermediate, where the acetylide nucleophile attacks the electrophilic aryl bromide. A palladium or copper catalyst (e.g., Pd(PPh₃)₄) facilitates oxidative addition and reductive elimination .
  • Optimization Strategies :
  • Ligand Design : Bulky ligands (e.g., XPhos) improve steric control and reduce undesired homocoupling.
  • Solvent Choice : Use polar aprotic solvents (e.g., THF) to stabilize intermediates.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

Q. What strategies address contradictions in reported yields for halogen-lithium exchange reactions in the synthesis of bromobenzene derivatives?

  • Methodological Answer :
  • Yield Discrepancies : Low yields (e.g., 20–26%) arise from competing side reactions (e.g., Wurtz coupling) or incomplete halogen-lithium exchange .
  • Mitigation Approaches :
  • Ultra-Low Temperatures : Perform reactions below −100°C to suppress side pathways.
  • Slow Addition Rates : Gradual introduction of n-BuLi minimizes local excess.
  • In Situ Quenching : Immediate trapping of the lithiated intermediate with electrophiles (e.g., trimethylsilyl azide) improves efficiency .

Q. How does the stereochemical configuration (1S) of the azidoethyl group influence reactivity in click chemistry applications?

  • Methodological Answer :
  • Steric Effects : The 1S configuration may orient the azide group away from the benzene ring, enhancing accessibility for strain-promoted alkyne-azide cycloaddition (SPAAC) .
  • Kinetic Studies : Compare reaction rates of enantiopure vs. racemic mixtures using HPLC or chiral shift reagents to quantify stereochemical impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.